molecular formula C6H4BrN3S B1520208 5-Bromothiazolo[5,4-b]pyridin-2-amine CAS No. 934266-82-7

5-Bromothiazolo[5,4-b]pyridin-2-amine

Cat. No.: B1520208
CAS No.: 934266-82-7
M. Wt: 230.09 g/mol
InChI Key: XYEWTFOCPLSOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothiazolo[5,4-b]pyridin-2-amine is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom attached to the thiazolo[5,4-b]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminothiazole with bromopyridine derivatives in the presence of a suitable catalyst, such as palladium or copper, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine dioxide (BrO2) derivatives.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

5-Bromothiazolo[5,4-b]pyridin-2-amine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Bromothiazolo[5,4-b]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

5-Bromothiazolo[5,4-b]pyridin-2-amine is similar to other brominated thiazolo[5,4-b]pyridines, such as 5-chlorothiazolo[5,4-b]pyridin-2-amine and 5-iodothiazolo[5,4-b]pyridin-2-amine These compounds share structural similarities but differ in their halogen atoms, which can influence their chemical reactivity and biological activity

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex organic compounds, drug development, and material science. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in various fields.

Properties

IUPAC Name

5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEWTFOCPLSOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672142
Record name 5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934266-82-7
Record name 5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of potassium thiocyanate (33.8 g, 348 mmol) in acetic acid (150 mL) was added 6-bromopyridin-3-amine (15.2 g, 88.1 mmol), and the mixture was stirred at room temperature for 15 min. A solution of bromine (18.4 g, 115 mmol) in acetic acid (200 mL) was added dropwise to the obtained solution at room temperature for 30 min or more. After the completion of the dropwise addition, the mixture was stirred at room temperature for 6 hr. The yielded yellow solid was filtered off, and the filtrate was concentrated under reduced pressure. The residue was suspended in tetrahydrofuran (200 mL) and ethyl acetate (200 mL), the suspension was washed with saturated aqueous sodium hydrogen carbonate solution (300 mL×2) and saturated brine (200 mL), dried over anhydrous magnesium sulfate, and decolorized with activated carbon. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained crude product was recrystallized from tetrahydrofuran and diisopropyl ether to give the title compound (15.8 g, 78%) as a pale-brown solid.
Name
potassium thiocyanate
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
18.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromothiazolo[5,4-b]pyridin-2-amine
Reactant of Route 2
5-Bromothiazolo[5,4-b]pyridin-2-amine
Reactant of Route 3
5-Bromothiazolo[5,4-b]pyridin-2-amine
Reactant of Route 4
5-Bromothiazolo[5,4-b]pyridin-2-amine
Reactant of Route 5
5-Bromothiazolo[5,4-b]pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromothiazolo[5,4-b]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.